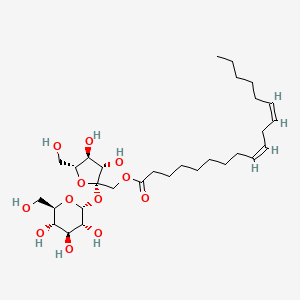
Sucrose (Z,Z)-9,12-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose (Z,Z)-9,12-octadecadienoate typically involves the esterification of sucrose with linoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or hexane
Catalyst: Sulfuric acid or lipase enzymes
Reaction Time: Several hours to achieve high yield
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized enzymes as catalysts is preferred for better control over the reaction and to facilitate the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
Sucrose (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and linoleic acid.
Transesterification: The ester group can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes.
Major Products
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Hydrolysis: Sucrose and linoleic acid.
Transesterification: New esters formed with different alcohols or acids.
Scientific Research Applications
Sucrose (Z,Z)-9,12-octadecadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of biodegradable surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of sucrose (Z,Z)-9,12-octadecadienoate involves its interaction with biological membranes due to its amphiphilic nature. The linoleic acid moiety can integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the compound may act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose palmitate
Comparison
Sucrose (Z,Z)-9,12-octadecadienoate is unique due to the presence of conjugated double bonds in the linoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other sucrose esters. For instance, sucrose monolaurate and sucrose monostearate lack these double bonds, resulting in different physical and chemical properties.
Properties
CAS No. |
31835-02-6 |
|---|---|
Molecular Formula |
C30H52O12 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
AUCZMVPHEMGJDJ-MVIOKFNFSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


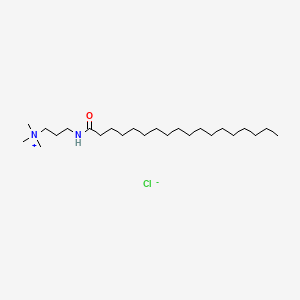
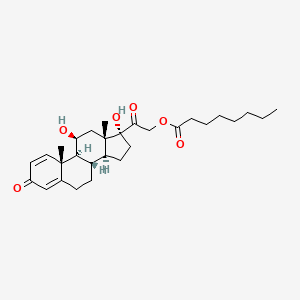
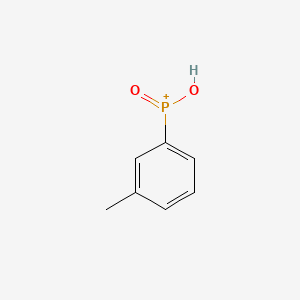
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
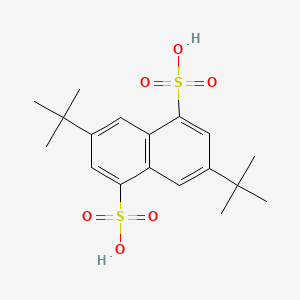
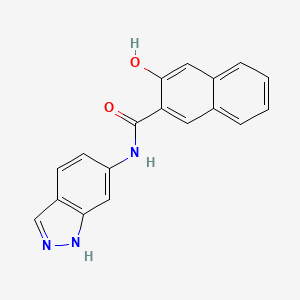
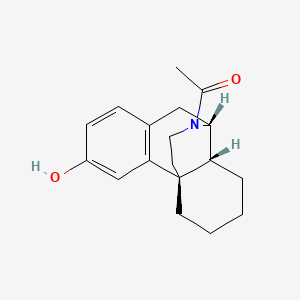
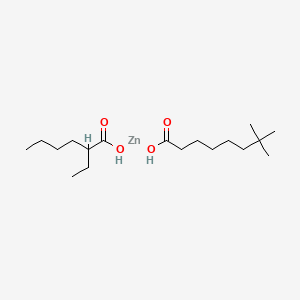
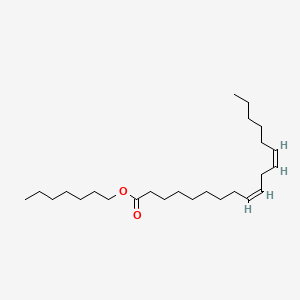
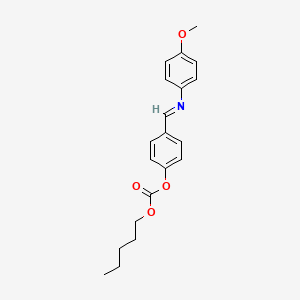
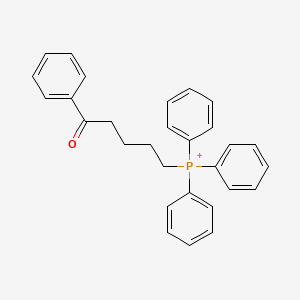
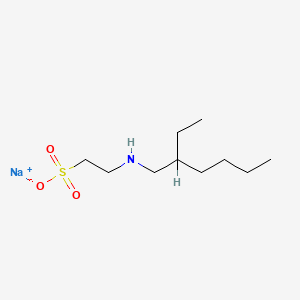

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
